9-Methyl-9H-carbazole-2-carbaldehyde 9-Methyl-9H-carbazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 108793-90-4
VCID: VC2185373
InChI: InChI=1S/C14H11NO/c1-15-13-5-3-2-4-11(13)12-7-6-10(9-16)8-14(12)15/h2-9H,1H3
SMILES: CN1C2=CC=CC=C2C3=C1C=C(C=C3)C=O
Molecular Formula: C14H11NO
Molecular Weight: 209.24 g/mol

9-Methyl-9H-carbazole-2-carbaldehyde

CAS No.: 108793-90-4

Cat. No.: VC2185373

Molecular Formula: C14H11NO

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

9-Methyl-9H-carbazole-2-carbaldehyde - 108793-90-4

Specification

CAS No. 108793-90-4
Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
IUPAC Name 9-methylcarbazole-2-carbaldehyde
Standard InChI InChI=1S/C14H11NO/c1-15-13-5-3-2-4-11(13)12-7-6-10(9-16)8-14(12)15/h2-9H,1H3
Standard InChI Key QOBHAZPUGZRPSV-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2C3=C1C=C(C=C3)C=O
Canonical SMILES CN1C2=CC=CC=C2C3=C1C=C(C=C3)C=O

Introduction

Structural Characteristics and Basic Properties

9-Methyl-9H-carbazole-2-carbaldehyde is a derivative of carbazole featuring two key modifications: a methyl group at position 9 (the nitrogen position) and an aldehyde group at position 2 of the carbazole ring system. This specific substitution pattern distinguishes it from related compounds such as the non-methylated variant (9H-Carbazole-2-carbaldehyde) and positional isomers like 9-methyl-9H-carbazole-3-carbaldehyde.

Chemical Identity and Physical Properties

The compound is characterized by the following properties:

PropertyValue
CAS Registry Number108793-90-4
Molecular FormulaC₁₄H₁₁NO
Molecular Weight209.24 g/mol
IUPAC Name9-Methyl-9H-carbazole-2-carbaldehyde
Synonyms9-METHYL-9H-CARBAZOLE-2-CARBALDEHYDE; 9H-Carbazole-2-carboxaldehyde, 9-methyl-

The molecular structure consists of the tricyclic carbazole system with a methyl substituent on the nitrogen atom and an aldehyde group at position 2 . This specific substitution pattern influences its physical properties, chemical reactivity, and biological interactions.

Comparison with Related Compounds

9-Methyl-9H-carbazole-2-carbaldehyde differs from its unmethylated counterpart (9H-Carbazole-2-carbaldehyde) primarily in the N-methylation, which affects the electron distribution in the ring system. Compared to positional isomers like 9-methyl-9H-carbazole-3-carbaldehyde, the location of the aldehyde group creates distinct chemical and biological profiles.

The N-methylation typically enhances lipophilicity and can affect the compound's ability to penetrate biological membranes, which may influence its pharmacological properties. The position of the aldehyde group at C-2 versus C-3 affects the electronic distribution within the molecule, potentially altering its reactivity patterns in chemical and biological systems.

Synthesis Methods and Chemical Reactivity

The synthesis of 9-Methyl-9H-carbazole-2-carbaldehyde typically involves a multi-step process starting from carbazole or appropriate precursors. Understanding these synthetic pathways is essential for researchers working with this compound.

Common Synthetic Routes

The synthesis generally follows two main strategies:

  • Direct formylation of 9-methyl-9H-carbazole through reactions like the Vilsmeier-Haack formylation

  • Methylation of pre-formylated 9H-carbazole-2-carbaldehyde

The Vilsmeier-Haack reaction is particularly useful, involving the treatment of 9-methyl-9H-carbazole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the desired position. This method typically provides good yields and selectivity when properly controlled.

Reaction Patterns and Chemical Transformations

As a carbazole derivative with an aldehyde functional group, 9-Methyl-9H-carbazole-2-carbaldehyde participates in various chemical reactions:

  • Oxidation reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid.

  • Reduction reactions: The aldehyde can be reduced to the alcohol using appropriate reducing agents.

  • Condensation reactions: The aldehyde readily undergoes condensation with compounds containing active methylene groups.

  • Wittig and related reactions: These can transform the aldehyde into various alkenes and other functional groups.

These reaction patterns make the compound valuable as a synthetic intermediate in the preparation of more complex carbazole derivatives with potential applications in medicinal chemistry and materials science.

Safety AspectClassification/Information
GHS SymbolsGHS07, GHS05
Signal WordDanger
Hazard StatementsH318 (Causes serious eye damage), H302 (Harmful if swallowed)
Risk Statements22-41
Hazard ClassIRRITANT

These classifications indicate that the compound poses risks of serious eye damage and oral toxicity .

Analytical Methods and Characterization

The identification and purity assessment of 9-Methyl-9H-carbazole-2-carbaldehyde typically employ various analytical techniques that provide comprehensive characterization data.

Spectroscopic Characterization

Several spectroscopic methods are commonly used to characterize this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide structural confirmation through characteristic chemical shifts. The aldehyde proton typically appears as a singlet around 10 ppm in the ¹H NMR spectrum.

  • Infrared (IR) Spectroscopy: The aldehyde C=O stretching vibration typically appears around 1680-1700 cm⁻¹, providing a distinctive marker for this functional group.

  • Mass Spectrometry: Molecular weight confirmation and fragmentation patterns help establish structural identity. The molecular ion peak at m/z 209 corresponds to the molecular weight of 9-Methyl-9H-carbazole-2-carbaldehyde.

Structural Identification Parameters

The following identifiers assist in unambiguous compound identification:

Identifier TypeValue
InChIInChI=1S/C14H11NO/c1-15-10-5-6-12-11-4-2-3-9(8-16)13(11)15-14(12)7-10/h2-8,16H,1H3 (predicted based on structure)
Canonical SMILESCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=O (predicted based on structure)

These parameters facilitate database searches and structural comparisons in scientific research contexts.

Research Applications and Scientific Significance

9-Methyl-9H-carbazole-2-carbaldehyde has potential applications across multiple scientific disciplines, driven by its unique structural features and reactivity.

Synthetic Chemistry Applications

In synthetic organic chemistry, this compound serves as a valuable building block for:

  • Preparation of extended π-conjugated systems with applications in materials science

  • Synthesis of carbazole-based heterocycles through condensation reactions

  • Development of fluorescent probes utilizing the carbazole core's fluorescence properties

  • Creation of pharmacologically active compounds through modification of the aldehyde functionality

The presence of both the reactive aldehyde group and the N-methyl substitution provides multiple handles for synthetic elaboration.

Medicinal Chemistry Research

In medicinal chemistry, carbazole derivatives including 9-Methyl-9H-carbazole-2-carbaldehyde have been investigated for various therapeutic applications:

  • As anticancer agents, particularly against melanoma cells through p53 pathway activation

  • For antimicrobial development against resistant bacterial strains

  • In research on neuroprotective compounds for neurodegenerative disorders

  • As structural templates for the design of novel bioactive compounds targeting specific disease pathways

The compound's structural similarity to other biologically active carbazoles makes it a promising candidate for further pharmacological investigation.

Materials Science Applications

The carbazole core's electronic properties make 9-Methyl-9H-carbazole-2-carbaldehyde potentially useful in:

  • Development of organic electronic materials

  • Photopolymerization processes

  • Creation of organic dyes and photosensitizers

  • Design of fluorescent sensors and imaging agents

These applications leverage the compound's extended conjugation and the reactive aldehyde group's ability to participate in various condensation reactions.

Comparative Analysis with Related Compounds

Understanding how 9-Methyl-9H-carbazole-2-carbaldehyde compares to structural analogues provides valuable insights into structure-activity relationships.

Structural Analogues and Their Properties

The following table compares key properties of 9-Methyl-9H-carbazole-2-carbaldehyde with related compounds:

CompoundCAS NumberMolecular WeightKey Structural DifferenceNotable Properties
9-Methyl-9H-carbazole-2-carbaldehyde108793-90-4209.24 g/molReference compoundCombines N-methyl and 2-formyl features
9H-Carbazole-2-carbaldehyde99585-18-9195.22 g/molLacks N-methyl groupActivates p53 pathway in melanoma cells
9-Methyl-9H-carbazole-3-carbaldehyde21240-56-2209.24 g/molAldehyde at position 3Different reactivity pattern
9H-Carbazole, 2-methyl-3652-91-3181.23 g/molMethyl at position 2, no aldehydeDifferent electronic properties

This comparison highlights how subtle structural changes can significantly impact physical properties, chemical reactivity, and biological activity profiles .

Structure-Activity Relationships

The placement of functional groups on the carbazole scaffold creates distinct structure-activity relationships:

  • N-methylation (position 9) typically enhances lipophilicity and may improve cell penetration for biological applications

  • The aldehyde position (2 vs. 3) affects the electronic distribution and reactivity pattern

  • The combined effect of these substitutions creates unique three-dimensional interactions with biological targets

  • Electron-donating groups like methyl can modulate the reactivity of electron-withdrawing groups like aldehyde

These relationships are valuable for rational design of new compounds with enhanced properties for specific applications.

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